N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
This compound is a chloro-trifluoromethylphenyl-substituted acetamide featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electronic effects that may influence binding interactions.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO3/c1-18(2)9-11-4-3-5-15(17(11)27-18)26-10-16(25)24-14-8-12(19(21,22)23)6-7-13(14)20/h3-8H,9-10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIESMBFFBYDPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies. It is used to study both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins.
Mode of Action
The compound interacts with its targets through a covalent bond, specifically with the cysteine residues of proteins. This allows it to modulate the function of these proteins, leading to changes in cellular processes.
Biochemical Pathways
Given its reactivity with cysteine residues, it can potentially influence a wide range of pathways involving proteins with accessible cysteine residues.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific proteins it targets. By reacting with cysteine residues, it could potentially alter protein function, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(4-ethoxyphenyl) analog (): Molecular formula: C₂₀H₂₃NO₄; MW: 341.41 g/mol. The 4-ethoxy group reduces steric hindrance compared to the 2-chloro-5-(trifluoromethyl)phenyl group, likely improving water solubility. However, the absence of electron-withdrawing groups diminishes electrophilic reactivity. Key difference: The trifluoromethyl group in the target compound enhances metabolic resistance and hydrophobicity, critical for membrane permeability in bioactive applications.
- Alachlor (): Structure: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Used as a herbicide, alachlor shares the chloroacetamide core but incorporates a methoxymethyl group and diethylphenyl substituents.
Heterocyclic Moieties
- Compound 9 (): Features a dibenzoazepine ring and fluorobiphenyl group. Water solubility tested at 50 mg/mL (HPLC analysis), suggesting moderate solubility despite aromatic bulk. The target compound’s dihydrobenzofuran may offer similar solubility challenges but with improved conformational stability . Synthetic yield: 79% (compound 9) vs.
- Tetrahydroquinoxalinone analog (): Incorporates a 3-oxo-1,2,3,4-tetrahydroquinoxaline group. The quinoxaline system enables hydrogen bonding via carbonyl and NH groups, contrasting with the ether oxygen in the dihydrobenzofuran of the target compound. This difference may alter crystal packing and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
